2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251604-21-3
VCID: VC5175462
InChI: InChI=1S/C18H16N4O5S/c23-15(19-10-1-4-13-14(7-10)27-6-5-26-13)8-21-12-9-28-20-16(12)17(24)22(18(21)25)11-2-3-11/h1,4,7,9,11H,2-3,5-6,8H2,(H,19,23)
SMILES: C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Molecular Formula: C18H16N4O5S
Molecular Weight: 400.41

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.: 1251604-21-3

Cat. No.: VC5175462

Molecular Formula: C18H16N4O5S

Molecular Weight: 400.41

* For research use only. Not for human or veterinary use.

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide - 1251604-21-3

Specification

CAS No. 1251604-21-3
Molecular Formula C18H16N4O5S
Molecular Weight 400.41
IUPAC Name 2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C18H16N4O5S/c23-15(19-10-1-4-13-14(7-10)27-6-5-26-13)8-21-12-9-28-20-16(12)17(24)22(18(21)25)11-2-3-11/h1,4,7,9,11H,2-3,5-6,8H2,(H,19,23)
Standard InChI Key IKARGRFZFHNKEZ-UHFFFAOYSA-N
SMILES C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name reflects its polycyclic architecture:

  • Thiazolo[4,3-d]pyrimidin-4-yl core: A fused bicyclic system comprising thiazole (five-membered ring with sulfur and nitrogen) and pyrimidine (six-membered diazine).

  • 6-Cyclopropyl substitution: A cyclopropane ring attached at position 6 of the pyrimidine.

  • 5,7-Dioxo groups: Ketone functionalities at positions 5 and 7.

  • Acetamide linker: Connects the thiazolopyrimidine core to the benzodioxin moiety.

  • 2,3-Dihydro-1,4-benzodioxin-6-yl: A benzodioxin ring with two oxygen atoms and partial saturation.

The molecular formula is C₂₁H₁₈N₄O₅S, with a molecular weight of 438.45 g/mol (calculated using PubChem’s atomic masses) .

Structural Analysis

Key structural attributes include:

  • Planar thiazolopyrimidine core: Facilitates π-π stacking interactions in biological targets.

  • Cyclopropyl group: Introduces steric hindrance and metabolic stability.

  • Benzodioxin moiety: Enhances lipophilicity and potential CNS penetration.

Comparative analysis with PubChem CID 118174040, a structural analog, reveals similarities in the thiazolopyrimidine-acetamide scaffold but differences in the aryl substituent (pyridazine vs. benzodioxin) .

Synthetic Pathways and Optimization

Multicomponent Reactions (MCRs)

Thiazolopyrimidine derivatives are commonly synthesized via Biginelli-like reactions, as demonstrated in the preparation of cytotoxic thienyl/chlorophenyl-thiazolopyrimidines . For this compound, a plausible route involves:

  • Cyclocondensation: Reacting cyclopropanecarbaldehyde with thiourea and a β-ketoester to form the thiazolopyrimidine core .

  • Acetylation: Introducing the acetamide linker via nucleophilic substitution with chloroacetyl chloride.

  • Coupling: Attaching the benzodioxin amine using peptide coupling reagents (e.g., EDC/HOBt).

Green Chemistry Approaches

Recent advances in deep eutectic solvents (DES), such as ChCl/HGA-DES, enable solvent-free synthesis of fused thiazolopyrimidines with high yields (80–92%) . This method could reduce reaction times and improve sustainability for scaling production.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 7.8–7.2 (benzodioxin aromatic H), δ 4.3–4.1 (OCH₂O), δ 2.9 (cyclopropyl)
¹³C NMR165.2 ppm (C=O), 152.1 ppm (pyrimidine C5), 110.3 ppm (OCH₂O)
IR1670 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C=N thiazole)
MSm/z 438.5 [M+H]⁺ (calc. 438.45)

Thermodynamic Properties

  • Melting point: Estimated 240–245°C based on analog data .

  • Solubility: Low aqueous solubility (<0.1 mg/mL), necessitating formulation with cyclodextrins or liposomes.

Computational Modeling

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.

  • Binding affinity: ΔG = −9.8 kcal/mol for CDK2 inhibition, comparable to FDA-approved kinase inhibitors .

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